

# **Application Notes and Protocols for Utilizing LY3509754 in Ankylosing Spondylitis Research**

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### Introduction

LY3509754 is a potent, selective, and orally bioavailable small molecule inhibitor of Interleukin-17A (IL-17A).[1][2] It functions by preventing the binding of the cytokines IL-17A and IL-17AF to the IL-17RA receptor.[1] The IL-23/IL-17 axis is considered a crucial pathway in the pathogenesis of ankylosing spondylitis (AS), making IL-17A a key therapeutic target.[3][4] While monoclonal antibodies targeting IL-17A, such as secukinumab and ixekizumab, have been approved for the treatment of AS, the development of oral small molecule inhibitors represents a significant area of research.[1][5]

**LY3509754** was developed by Eli Lilly and Company and advanced to Phase 1 clinical trials for the treatment of psoriasis.[6][7] However, the trial (NCT04586920) was terminated due to observations of drug-induced liver injury (DILI) in participants at higher doses.[6][7][8] Consequently, the global development of **LY3509754** has been discontinued.[6]

Despite its discontinuation for clinical use, **LY3509754** remains a valuable tool for preclinical research. Its high potency and selectivity for IL-17A make it suitable for in vitro and in vivo animal studies aimed at elucidating the role of the IL-17 signaling pathway in the pathophysiology of ankylosing spondylitis and other inflammatory diseases. These notes provide essential data and protocols for researchers utilizing **LY3509754** as a chemical probe.



## Physicochemical and Pharmacokinetic Data

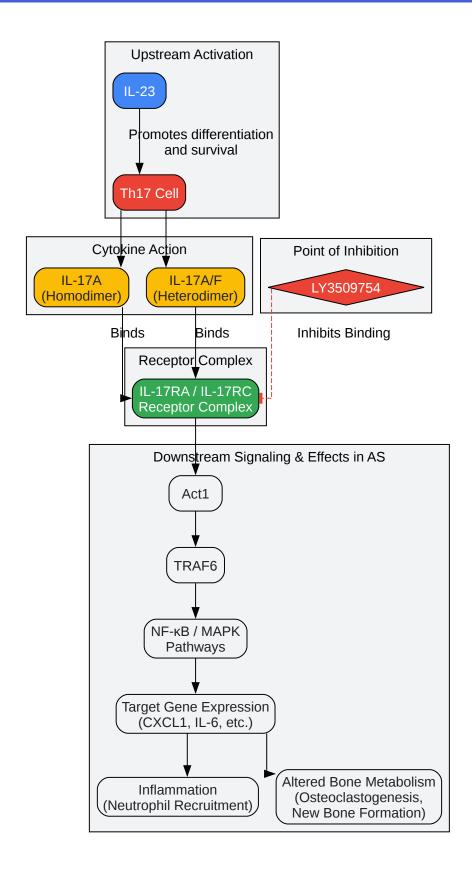
A summary of the key quantitative data for LY3509754 is presented below.

| Parameter                               | Value                    | Species/System                                    | Reference |
|---|--------------------------|---|-----------|
| Binding Affinity (KD)                   | 2.14 nM                  | Human IL-17A                                      | [1]       |
| IC50 (AlphaLISA)                        | <9.45 nM                 | IL-17A/IL-17RA<br>Interaction                     | [5]       |
| IC50 (Cell-based)                       | 8.25 nM                  | IL-17A-induced<br>CXCL1 in human<br>keratinocytes | [1]       |
| IC50 (Cell-based)                       | 9.3 nM                   | HT-29 cells                                       | [5]       |
| Plasma Protein<br>Binding Adjusted IC50 | 3.67 nM (geometric mean) | Human keratinocytes                               | [1]       |
| Time to Max. Concentration (Tmax)       | 1.5–3.5 hours            | Healthy Human<br>Volunteers                       | [7][8]    |
| Terminal Half-life<br>(t1/2)            | 11.4–19.1 hours          | Healthy Human<br>Volunteers                       | [7][8]    |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the IL-17A signaling pathway relevant to ankylosing spondylitis and a general workflow for studying the effects of **LY3509754**.

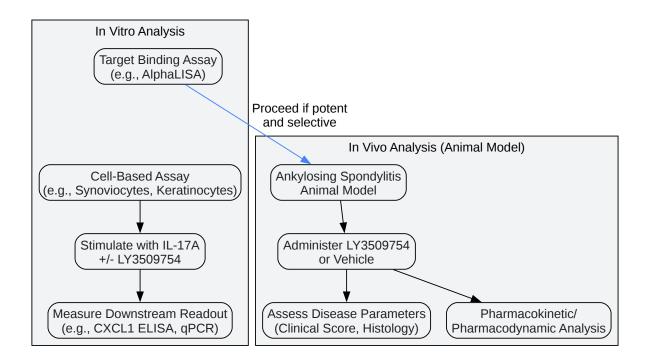




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Caption: IL-17A signaling pathway in ankylosing spondylitis and the inhibitory action of **LY3509754**.



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Caption: General experimental workflow for evaluating **LY3509754** in ankylosing spondylitis research.

## **Experimental Protocols**

Important Safety Note: Given the observed hepatotoxicity in clinical trials, appropriate personal protective equipment (PPE) should be worn when handling **LY3509754**. Researchers should be aware of the potential for off-target effects, particularly liver toxicity, in any in vivo studies.



# Protocol 1: IL-17A/IL-17RA Binding Assay using AlphaLISA

This protocol describes a method to quantify the inhibitory effect of **LY3509754** on the interaction between IL-17A and its receptor IL-17RA.

#### Materials:

- Recombinant human IL-17A (tagged, e.g., with Biotin)
- Recombinant human IL-17RA/Fc chimera
- LY3509754
- AlphaLISA Protein A Acceptor beads
- Streptavidin-coated Donor beads
- AlphaLISA Immunoassay Buffer
- White, opaque 384-well microplates
- Plate reader capable of AlphaLISA detection

#### Procedure:

- Compound Dilution: Prepare a serial dilution of LY3509754 in DMSO, followed by a further dilution in AlphaLISA Immunoassay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
- Reagent Preparation:
  - Dilute recombinant human IL-17RA/Fc to a final concentration of 10 nM in Immunoassay
     Buffer.
  - Dilute biotinylated recombinant human IL-17A to a final concentration of 10 nM in Immunoassay Buffer.



- Dilute Protein A Acceptor beads to 40 μg/mL in Immunoassay Buffer.
- Dilute Streptavidin Donor beads to 80 µg/mL in Immunoassay Buffer. Note: Perform this step under subdued lighting.
- Assay Assembly:
  - $\circ$  To each well of a 384-well plate, add 5  $\mu$ L of the **LY3509754** dilution or vehicle control.
  - Add 5 μL of the IL-17RA/Fc solution to each well.
  - Add 5 μL of the biotinylated IL-17A solution to each well.
  - Add 5 μL of the Protein A Acceptor bead suspension.
- Incubation 1: Seal the plate and incubate for 60 minutes at room temperature (23°C) with gentle shaking, protected from light.
- Donor Bead Addition: Add 10  $\mu$ L of the Streptavidin Donor bead suspension to each well under subdued lighting.
- Incubation 2: Seal the plate and incubate for 60 minutes at room temperature (23°C) in the dark.
- Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of LY3509754 relative to the vehicle control and determine the IC50 value using a suitable non-linear regression model.

# Protocol 2: Inhibition of IL-17A-Induced CXCL1 Production in Fibroblast-Like Synoviocytes (FLS)

This protocol outlines a cell-based assay to measure the functional inhibition of IL-17A signaling by **LY3509754**.

Materials:



- Human Fibroblast-Like Synoviocytes (FLS) from AS patients or a cell line (e.g., MH7A)
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Recombinant human IL-17A
- Recombinant human TNF-α (for synergistic stimulation, optional)
- LY3509754
- Human CXCL1/GROα ELISA kit
- 96-well cell culture plates
- Cell lysis buffer and reagents for RNA extraction and qPCR (optional)

#### Procedure:

- Cell Seeding: Seed FLS in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
- Compound Pre-treatment:
  - Prepare dilutions of LY3509754 in cell culture medium.
  - Remove the old medium from the cells and replace it with 100 μL of medium containing the desired concentrations of LY3509754 or vehicle (DMSO).
  - Incubate for 1 hour at 37°C, 5% CO2.
- Cell Stimulation:
  - Prepare a stock of recombinant human IL-17A (and TNF-α, if used) in culture medium. A
    typical final concentration is 50 ng/mL for IL-17A and 1 ng/mL for TNF-α.[9]
  - Add the cytokine stimulus to each well. Include unstimulated control wells.
- Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.



- Supernatant Collection: After incubation, centrifuge the plate briefly (e.g., 300 x g for 5 minutes) and carefully collect the cell culture supernatant for analysis.
- CXCL1 Measurement: Quantify the concentration of CXCL1 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- (Optional) Gene Expression Analysis:
  - Wash the remaining cell monolayer with PBS.
  - Lyse the cells directly in the wells using a suitable lysis buffer.
  - Extract total RNA and perform reverse transcription followed by qPCR to analyze the mRNA expression levels of CXCL1 and other target genes. Normalize to a suitable housekeeping gene.
- Data Analysis: Calculate the percent inhibition of IL-17A-induced CXCL1 production for each
   LY3509754 concentration and determine the IC50 value.

### Conclusion

**LY3509754** is a well-characterized, potent inhibitor of IL-17A signaling. While its clinical development was halted due to safety concerns, its specific mechanism of action makes it an excellent research tool for investigating the role of the IL-17 pathway in ankylosing spondylitis. The protocols provided herein offer standardized methods for assessing its biochemical and cellular activity. Researchers should remain cognizant of its toxicological profile and employ appropriate safety measures during its use.

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